2-(tert-Butylchlorophosphino)pyridine
Description
2-(tert-Butylchlorophosphino)pyridine is a pyridine derivative featuring a tert-butyl group and a chlorophosphino (PCl) substituent at the 2-position of the pyridine ring. This compound is primarily utilized as a ligand in transition-metal catalysis due to the electron-donating and steric properties imparted by the tert-butyl group and the phosphorus center. The chlorophosphino moiety enhances its ability to coordinate with metals, making it valuable in cross-coupling reactions and asymmetric synthesis.
Properties
CAS No. |
2093415-46-2 |
|---|---|
Molecular Formula |
C9H13ClNP |
Molecular Weight |
201.63 g/mol |
IUPAC Name |
tert-butyl-chloro-pyridin-2-ylphosphane |
InChI |
InChI=1S/C9H13ClNP/c1-9(2,3)12(10)8-6-4-5-7-11-8/h4-7H,1-3H3 |
InChI Key |
SIAXLNZJVDMSIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=N1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Steric Effects
- 2-(tert-Butylchlorophosphino)pyridine: The tert-butyl group adjacent to the phosphorus atom creates significant steric hindrance, which can stabilize metal complexes by preventing unwanted side reactions. This property is critical in catalysis, where controlled coordination is essential .
- tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (): The tert-butyl group here is part of a carbamate protecting group. While it also introduces steric bulk, its role is distinct—it protects reactive sites during synthesis rather than modulating metal-ligand interactions .
Electronic Effects
- This compound: The chlorophosphino group is electron-withdrawing, which can polarize the pyridine ring and enhance metal-ligand bond strength. This contrasts with electron-donating groups like methoxy (-OCH₃) or pyrrolidinyl (), which increase electron density on the ring and alter reactivity in substitution or coordination reactions .
- 2-(Chloromethyl)pyridine Hydrochloride (): The chloromethyl (-CH₂Cl) substituent is a strong leaving group, making this compound reactive in nucleophilic substitutions. However, its electronic effects are localized compared to the conjugated chlorophosphino group in the target compound .
Halogen-Substituted Derivatives
- 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine (): The iodine atom, a bulky halogen, facilitates oxidative addition in cross-coupling reactions. In contrast, the chlorine in this compound is part of a phosphino group, prioritizing coordination over direct substitution .
- 3-(Benzyloxy)-2-bromo-6-iodopyridine (): Bromine and iodine substituents enable diverse functionalization (e.g., Suzuki-Miyaura coupling), whereas the chlorophosphino group in the target compound is more specialized for ligand design .
Comparative Data Table
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